molecular formula C11H14O3S B1531788 (3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol CAS No. 2165638-18-4

(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol

Cat. No.: B1531788
CAS No.: 2165638-18-4
M. Wt: 226.29 g/mol
InChI Key: FIMLQDDKKDGFJO-GHMZBOCLSA-N
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Description

(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol is a chiral compound with a unique structure that includes an oxolane ring and a methoxyphenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol typically involves the following steps:

    Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Sulfanyl Group: This step often involves nucleophilic substitution reactions where a methoxyphenyl sulfanyl group is introduced to the oxolane ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups to the oxolane ring or the methoxyphenyl sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or as a component in drug delivery systems.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol involves its interaction with specific molecular targets and pathways. The methoxyphenyl sulfanyl group may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The oxolane ring can also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-2-ol: Similar structure but with a different position of the hydroxyl group.

    (3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-one: Contains a ketone group instead of a hydroxyl group.

Uniqueness

(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol is unique due to its specific stereochemistry and the presence of both the oxolane ring and the methoxyphenyl sulfanyl group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(3R,4R)-4-(4-methoxyphenyl)sulfanyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-13-8-2-4-9(5-3-8)15-11-7-14-6-10(11)12/h2-5,10-12H,6-7H2,1H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMLQDDKKDGFJO-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S[C@@H]2COC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol
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